

Application of Diisohexyl Phthalate as a Plasticizer in PVC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisohexyl phthalate*

Cat. No.: *B047076*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisohexyl phthalate (DIHP) is a member of the dialkyl phthalate ester class of compounds, which are primarily utilized as plasticizers to enhance the flexibility, durability, and workability of polyvinyl chloride (PVC) and other polymers. Plasticizers function by embedding themselves between the polymer chains, thereby reducing the intermolecular forces and lowering the glass transition temperature (T_g) of the material. This results in a softer, more pliable final product. While Di(2-ethylhexyl) phthalate (DEHP) has historically been a standard plasticizer for PVC, concerns regarding its potential health effects have led to the investigation of alternatives such as DIHP.

These application notes provide a comprehensive overview of the methodologies used to evaluate DIHP as a plasticizer in PVC formulations. The protocols detailed below are based on standard industry practices for assessing plasticizer performance and can be adapted for the specific evaluation of DIHP.

Performance Characteristics of Phthalate Plasticizers in PVC

The selection of a plasticizer is critical in determining the final properties of a flexible PVC product. Key performance indicators include mechanical strength, thermal stability, and resistance to migration. The following table summarizes typical performance characteristics of PVC plasticized with different phthalates. While specific data for DIHP is limited in publicly available literature, its performance is expected to be comparable to other phthalates with similar alkyl chain lengths.

Table 1: Comparative Performance of Phthalate Plasticizers in PVC

Property	Test Method	PVC with DEHP (Reference)	Expected Performance of PVC with DIHP	Key Observations
Mechanical Properties				
Tensile Strength	ASTM D638	Lower	Potentially Higher	Longer or more branched alkyl chains can influence polymer chain interactions.
Elongation at Break	ASTM D638	Higher	Potentially Lower	Increased flexibility is often correlated with higher elongation.
Shore Hardness (Durometer)	ASTM D2240	Lower	Similar to slightly higher	Hardness is inversely related to plasticizer concentration and efficiency.
Thermal Properties				
Glass Transition Temp. (Tg)	DSC	Significantly Reduced	Significantly Reduced	Effective plasticizers lower the Tg of PVC, indicating enhanced flexibility.
Volatility (Weight Loss)	TGA	Moderate	Potentially Lower	Higher molecular weight plasticizers

generally exhibit lower volatility.

Migration

Resistance

Extraction in Solvents

ASTM D1239

Higher

Potentially Lower

Longer alkyl chains can lead to reduced migration.

Extraction in Fatty Foods

FDA Test Methods

Higher

Potentially Lower

Important for food contact and medical applications.

Note: The "Expected Performance of PVC with DIHP" is an estimation based on the general structure-property relationships of phthalate plasticizers. Experimental verification is required for definitive characterization.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of DIHP as a PVC plasticizer are provided below.

Preparation of Plasticized PVC Samples

Objective: To prepare standardized PVC sheets plasticized with DIHP for subsequent testing.

Materials:

- PVC resin (e.g., K-value 67-70)
- **Diisohexyl phthalate (DIHP)**
- Thermal stabilizer (e.g., a mixed metal stabilizer)
- Lubricant (e.g., stearic acid)

- Two-roll mill
- Hydraulic press with heating and cooling capabilities
- Molds for test specimens

Protocol:**• Compounding:**

1. Accurately weigh the PVC resin, DIHP, thermal stabilizer, and lubricant according to the desired formulation (e.g., 100 parts PVC, 40-60 parts DIHP, 2-3 parts stabilizer, 0.5-1 part lubricant).
2. Premix the components in a high-speed mixer until a homogeneous dry blend is obtained.

• Milling:

1. Set the temperature of the two-roll mill to approximately 160-170°C.
2. Gradually add the dry blend to the heated rolls and allow it to melt and form a continuous sheet.
3. Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure uniform mixing and dispersion of all components.

• Molding:

1. Cut the milled sheet into pieces that fit the dimensions of the mold.
2. Place the PVC pieces into a preheated mold in a hydraulic press.
3. Press the material at a temperature of 170-180°C and a pressure of 10-15 MPa for 5-10 minutes.
4. Cool the mold under pressure to solidify the PVC sheet.

- Once cooled, remove the sheet from the mold and allow it to condition at standard laboratory conditions ($23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity) for at least 24 hours before testing.

Mechanical Properties Testing

Objective: To determine the tensile strength, elongation at break, and hardness of the DIHP-plasticized PVC.

Protocols:

- Tensile Testing (ASTM D638):
 - Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter.
 - Measure the thickness and width of the narrow section of each specimen.
 - Mount the specimen in the grips of a universal testing machine.
 - Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.
 - Record the maximum load and the elongation at break.
 - Calculate the tensile strength (stress at break) and the percentage of elongation.
- Hardness Testing (ASTM D2240):
 - Use a Shore A durometer for flexible PVC.
 - Place the PVC sheet on a hard, flat surface.
 - Press the durometer foot firmly and quickly onto the sample, ensuring the indenter is perpendicular to the surface.
 - Read the hardness value from the durometer dial within 1-2 seconds of firm contact.
 - Take multiple readings at different locations on the sample and calculate the average.

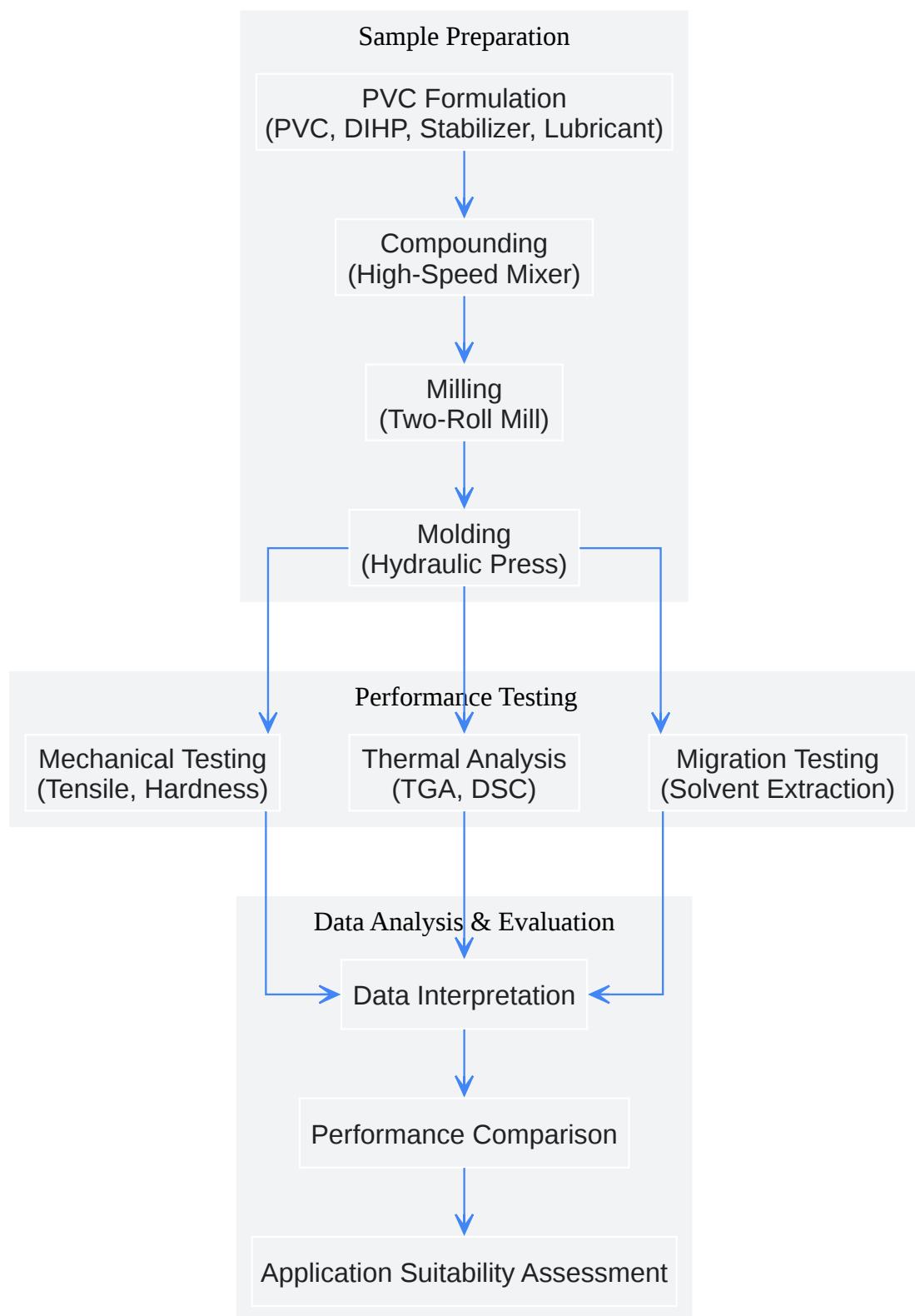
Thermal Analysis

Objective: To evaluate the thermal stability and glass transition temperature of the DIHP-plasticized PVC.

Protocols:

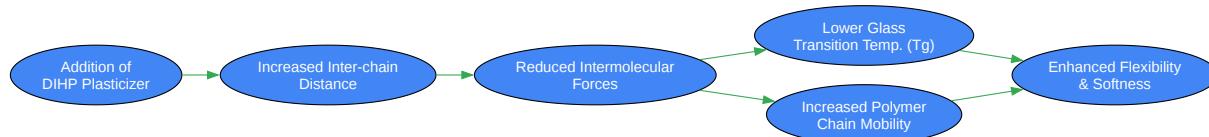
- Thermogravimetric Analysis (TGA):
 - Cut a small, representative sample (5-10 mg) from the PVC sheet.
 - Place the sample in a TGA crucible.
 - Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
 - Record the weight loss as a function of temperature.
 - Determine the onset of degradation and the temperature at maximum weight loss rate to assess thermal stability.
- Differential Scanning Calorimetry (DSC):
 - Prepare a small sample (5-10 mg) and seal it in a DSC pan.
 - Heat the sample to a temperature above its expected glass transition (e.g., 100°C) to erase its thermal history.
 - Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).
 - Reheat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.
 - The glass transition temperature (Tg) is identified as a step change in the heat flow curve.

Migration Resistance Testing


Objective: To quantify the migration of DIHP from the PVC material into various simulants.

Protocol (Solvent Extraction - adapted from ASTM D1239):

- Cut precisely sized specimens from the PVC sheet and weigh them accurately.
- Select appropriate simulants based on the intended application (e.g., n-hexane for oily contact, ethanol/water mixtures for aqueous and alcoholic contact, and simulated saliva for oral contact applications).
- Immerse the specimens in a known volume of the simulant in a sealed container.
- Store the container at a controlled temperature (e.g., 25°C, 40°C, or 60°C) for a specified duration (e.g., 24 hours, 10 days).
- After the exposure period, remove the specimens from the simulant.
- Analyze the simulant for the concentration of DIHP using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
- Calculate the amount of DIHP migrated per unit area or per unit weight of the PVC sample.


Visualizations

Experimental Workflow for Evaluating DIHP in PVC

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation and evaluation of DIHP-plasticized PVC.

Logical Relationship of Plasticizer Function in PVC

[Click to download full resolution via product page](#)

Caption: Mechanism of DIHP plasticization in PVC.

- To cite this document: BenchChem. [Application of Diisohexyl Phthalate as a Plasticizer in PVC]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b047076#application-of-diisohexyl-phthalate-as-a-plasticizer-in-pvc\]](https://www.benchchem.com/product/b047076#application-of-diisohexyl-phthalate-as-a-plasticizer-in-pvc)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com